Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Description
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. The compound’s reactivity and applications are influenced by the chloro and ester substituents, which modulate electronic and steric properties.
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHORVVBJUWNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725534 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-81-6 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-7-azaindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A foundational approach involves constructing the pyrrolo[2,3-b]pyridine core via cyclocondensation. Starting with 2-amino-5-chloropyridine-3-carboxylic acid , methyl esterification using thionyl chloride (SOCl₂) and methanol yields the methyl ester precursor. Subsequent cyclization with α-ketoesters or diketones under acidic conditions forms the pyrrole ring.
Example Protocol :
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Methyl Ester Formation :
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Cyclization :
This method achieves moderate yields (50–60%) but requires stringent temperature control to avoid side reactions.
Direct Chlorination of Pyrrolopyridine Intermediates
Alternative routes focus on introducing chlorine post-cyclization. For instance, methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is treated with phosphorus oxychloride (POCl₃) under reflux to install the chlorine atom at position 6.
Key Steps :
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Dissolve the intermediate (1 eq) in POCl₃ (5 eq) and heat at 110°C for 6 hours.
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Quench with ice water, adjust to pH 7 with NaOH, and extract with dichloromethane.
This method offers higher regioselectivity but risks over-chlorination without careful stoichiometry.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
DMF and DMSO are preferred for cyclization due to their high polarity, which stabilizes transition states. However, residual solvents must be rigorously removed to meet purity standards. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance cyclization rates by protonating carbonyl groups, though excess acid degrades the product.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
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Column Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3) removes non-polar byproducts.
Suppliers like AChemBlock report 97% purity via gradient HPLC using a C18 column and acetonitrile/water mobile phase.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridine-H), 7.98 (d, J = 5.2 Hz, 1H, pyrrole-H), 6.72 (d, J = 5.2 Hz, 1H, pyrrole-H), 3.88 (s, 3H, OCH₃).
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LC-MS (ESI+) : m/z 211.02 [M+H]⁺, confirming molecular weight.
Industrial and Research Applications
While primarily a building block, its use in STING antagonist synthesis is documented in patent literature. For example, it serves as a precursor in Pd-catalyzed cross-couplings to generate bioactive molecules targeting immunomodulatory pathways .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted pyrrolo[2,3-B]pyridine derivatives.
Oxidation: Oxidized pyrrolo[2,3-B]pyridine derivatives.
Reduction: Reduced pyrrolo[2,3-B]pyridine derivatives.
Ester hydrolysis: 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with structurally analogous compounds, focusing on substituent positions, functional groups, and physicochemical properties.
Table 1: Key Structural and Commercial Comparisons
Structural and Functional Group Variations
- Chlorine at C4 (CAS 871583-23-2) instead of C6 alters the electron distribution, which may affect aromatic stacking or metabolic stability.
Halogen Replacement :
Ester Group Modifications :
Key Research Findings
- Similarity Scores : Computational analyses () rank methyl 4-chloro-...2-carboxylate (0.91 similarity) as the closest analog to the target compound, followed by ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (0.88).
- Applications : Derivatives like 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2231234-21-0) are used as intermediates in sulfonamide-based pharmaceuticals, highlighting the versatility of this scaffold.
Biological Activity
Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- CAS Number : 1234615-81-6
- Melting Point : 141–142 °C
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain serine/threonine kinases, which play critical roles in cellular signaling pathways. For instance, it has shown inhibitory effects on CAMKK2, a kinase involved in the activation of AMPK, which is crucial for cellular energy homeostasis .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents positions it as a potential candidate for further investigation in cancer therapeutics .
- Neuroprotective Effects : Some studies have indicated that compounds within the same chemical family may exhibit neuroprotective effects, suggesting that this compound could also have applications in neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities and findings related to this compound:
Case Study 1: Inhibition of CAMKK2
A study conducted by GlaxoSmithKline identified a series of small-molecule inhibitors targeting CAMKK2, with this compound being among the most potent. The co-crystal structure revealed critical interactions between the compound and the enzyme's active site, emphasizing its potential as a lead compound in drug development for metabolic disorders .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and L929 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, warranting further investigation into its therapeutic potential against tumors .
Case Study 3: Neuroprotection
Research exploring neuroprotective agents has highlighted compounds similar to this compound for their ability to mitigate oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative conditions like Alzheimer's disease; however, more detailed studies are essential to confirm these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
